2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-chlorophenyl substituent at the 2-position and an acetamide group linked to a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₂₁H₁₄ClF₃N₄O₂, with a molecular weight of 458.81 g/mol.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O2/c22-15-6-4-13(5-7-15)17-11-18-20(31)28(8-9-29(18)27-17)12-19(30)26-16-3-1-2-14(10-16)21(23,24)25/h1-11H,12H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIFCBVHIKJZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its potential biological activities, particularly as a kinase inhibitor and its possible antimicrobial properties. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN4O4
- Molecular Weight : 438.87 g/mol
- CAS Number : 1242884-15-6
The structure of the compound includes a pyrazolo[1,5-a]pyrazine ring, which is known for its interactions with various biological targets, particularly kinases involved in cell signaling pathways.
Kinase Inhibition
Research indicates that compounds with a pyrazolo[1,5-a]pyrazine scaffold can act as inhibitors of specific kinases, which play crucial roles in cancer and other diseases. The presence of the chlorophenyl group suggests that this compound may exhibit similar inhibitory effects on kinase activity, potentially impacting cellular processes such as proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that pyrazolo[1,5-a]pyrazine derivatives can effectively inhibit kinases involved in various signaling pathways. For instance, a related compound was shown to inhibit the activity of certain cancer-associated kinases in cell lines, leading to reduced cell viability and increased apoptosis rates. These findings suggest that this compound may also possess similar properties.
In Vivo Studies
While specific in vivo data for this compound is scarce, related compounds have been tested for their therapeutic potential in animal models. For example, studies involving derivatives of pyrazolo[1,5-a]pyrazine have shown significant anti-tumor effects in xenograft models. These results highlight the need for further investigation into the pharmacokinetics and pharmacodynamics of this compound.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to analogues with modifications to the aryl, heterocyclic, or acetamide groups. Key examples include:
Key Differences and Implications
- Substituent Position : Moving the trifluoromethyl group from the 3- to 5-position on the phenyl ring (as in ) minimally affects molecular weight but may alter binding affinity due to steric effects .
- Linker Modifications : Ethyl or methylene linkers () increase conformational flexibility, which could enhance or disrupt target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
